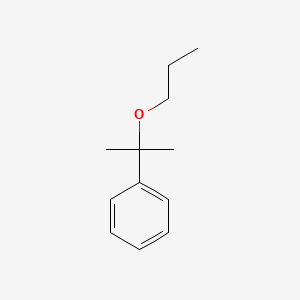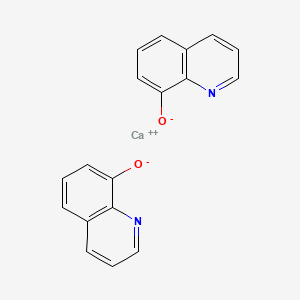
(1-Methyl-1-propoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1-propoxyethyl)benzene: is an organic compound with the molecular formula C12H18O . It is also known by its IUPAC name, 2-propoxypropan-2-ylbenzene . This compound is a member of the ether family and is characterized by the presence of a benzene ring substituted with a 1-methyl-1-propoxyethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1-propoxyethyl)benzene typically involves the alkylation of benzene with 1-methyl-1-propoxyethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and anhydrous conditions to facilitate the formation of the ether bond .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or aluminum chloride is common to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1-propoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: (1-Methyl-1-propoxyethyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of ether compounds on biological systems. It is also investigated for its potential therapeutic properties .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and resins .
Mechanism of Action
The mechanism of action of (1-Methyl-1-propoxyethyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
- (1-Methyl-1-ethoxyethyl)benzene
- (1-Methyl-1-butoxyethyl)benzene
- (1-Methyl-1-pentoxyethyl)benzene
Uniqueness: (1-Methyl-1-propoxyethyl)benzene is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and solubility characteristics, making it suitable for specific applications .
Properties
CAS No. |
24142-77-6 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-propoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-10-13-12(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
PLWOFDYJSDGEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)






![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)
![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)





